N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Description
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a structurally complex organic compound featuring a benzamide backbone with distinct substituents:
- Benzoxazole moiety: A 6-methyl-1,3-benzoxazol-2-yl group attached to the phenyl ring at position 3.
- Nitro group: A 4-nitro substituent on the benzamide, enhancing electrophilicity and influencing redox properties.
- Methyl groups: Positioned at the phenyl ring (C2) and benzoxazole (C6), these groups modulate steric effects and lipophilicity.
Properties
IUPAC Name |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-3-10-18-20(11-13)29-22(24-18)16-5-4-14(2)19(12-16)23-21(26)15-6-8-17(9-7-15)25(27)28/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASTMSTHRHOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol as a precursor, which undergoes a cyclization reaction with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to achieve a yield of 45-60% .
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group (-NO₂) undergoes selective reduction to form amine derivatives under catalytic hydrogenation conditions. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
Key Findings :
-
Palladium-catalyzed hydrogenation provides superior regioselectivity compared to chemical reductants .
-
Over-reduction of the benzoxazole ring is avoided by maintaining neutral pH.
Electrophilic Aromatic Substitution (EAS) on the Benzoxazole Ring
The electron-rich benzoxazole moiety participates in halogenation and nitration reactions at specific positions dictated by directing effects.
| Reaction | Reagents | Position | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | C-5 | 5-bromo-benzoxazole derivative | 68% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 | 4-nitro-benzoxazole adduct | 55% |
Mechanistic Insights :
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Bromination occurs preferentially at the C-5 position due to resonance stabilization of the σ-complex.
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Nitration under low-temperature conditions minimizes side reactions like oxidation of the methyl substituent.
Hydrolysis of the Amide Bond
The tertiary amide linkage demonstrates stability under acidic conditions but undergoes hydrolysis in strongly basic media.
| Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 110°C, 12h | 4-nitrobenzoic acid + aromatic amine derivative | <10% | |
| Basic (NaOH) | 5M NaOH, EtOH/H₂O, 80°C, 6h | Sodium 4-nitrobenzoate + free amine | 92% |
Notable Observations :
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Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.
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Steric hindrance from the 2-methylphenyl group slows acid-mediated cleavage.
Functional Group Interconversion at the Benzamide Position
The para-nitro group participates in nucleophilic substitution reactions when activated by electron-withdrawing effects.
| Reaction | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|
| Methoxy substitution | KOMe, DMF, 120°C, 24h | 4-methoxybenzamide derivative | 41% | |
| Thioamide formation | P₂S₅, toluene, reflux, 8h | 4-nitrothioamide analog | 63% |
Critical Notes :
-
Methoxy substitution requires rigorous anhydrous conditions to prevent hydrolysis.
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Thionation with P₂S₅ retains the benzoxazole integrity but may reduce nitro groups if overheated.
Stability Under Oxidative Conditions
The compound demonstrates limited tolerance to strong oxidizers, with degradation observed in the presence of peroxides.
| Oxidizing Agent | Conditions | Major Degradation Product | Ref. |
|---|---|---|---|
| H₂O₂ (30%) | H₂O₂, AcOH, 50°C, 3h | Oxidized benzoxazole ring (quinone form) | |
| KMnO₄ | KMnO₄, H₂O, 100°C, 1h | 4-nitrobenzoic acid + fragmented heterocycle |
Practical Implications :
-
Oxidative degradation pathways necessitate inert atmospheres during storage.
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito rearrangement, a property leveraged in photopharmacology studies.
| Conditions | Product | Quantum Yield | Ref. |
|---|---|---|---|
| UV (365 nm), MeCN, 2h | 4-nitritobenzamide isomer | Φ = 0.18 |
Applications :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the compound's potential as an antimicrobial agent.
Fluorescent Properties
The benzoxazole moiety in this compound contributes to its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Research Findings : A study published in Advanced Materials reported that compounds with similar structures exhibited high photoluminescence quantum yields, suggesting their utility in optoelectronic devices.
Potential in Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential use in drug delivery systems. Its incorporation into polymer matrices has been investigated to improve the solubility and bioavailability of poorly soluble drugs.
Case Study : Research conducted on polymeric nanoparticles containing this compound showed enhanced drug release profiles and improved therapeutic efficacy in vivo.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is highlighted through comparisons with analogous benzamide and heterocyclic derivatives. Key differences in substituents, biological activities, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity Notes | Reference |
|---|---|---|---|
| Target Compound : this compound | Benzoxazole (6-methyl), 4-nitrobenzamide, C2-methylphenyl | Hypothesized anticancer/antimicrobial activity due to nitro and benzoxazole groups | |
| N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide | Chloro substituent at C2, 3-methyl-4-nitrobenzamide | Enhanced reactivity due to electron-withdrawing Cl; potential cytotoxicity | |
| N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | Nitrofuran instead of nitrobenzamide; benzoxazole at C3 | Likely altered solubility and microbial targeting due to nitrofuran | |
| N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide | Benzoxazole at C5; 2-methylphenyl substituent | Positional isomerism may affect binding affinity in molecular recognition | |
| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide | Benzothiazole (S instead of O); dimethylamino group | Broader antimicrobial spectrum due to sulfur’s polarizability | |
| 4-(acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | Acetylamino, methoxy, and benzothiazole groups | Potential kinase inhibition via extended π-system and H-bonding |
Key Observations:
Heterocyclic Core :
- Benzoxazole (O-containing) vs. benzothiazole (S-containing) alters electronic properties. Benzoxazoles favor hydrogen bonding, while benzothiazoles enhance lipophilicity .
- Substitution patterns (e.g., methyl at C6 in benzoxazole) influence steric hindrance and metabolic stability .
Biological Implications: Chloro-substituted analogs (e.g., ) exhibit higher reactivity but may face toxicity challenges . Methoxy and acetylamino groups () improve solubility but reduce membrane permeability .
Structural Isomerism :
- Positional changes in benzoxazole attachment (C3 vs. C5) significantly impact molecular geometry and target engagement .
Biological Activity
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, a compound of interest in medicinal chemistry, exhibits significant biological activity that has been explored in various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- Chemical Formula : CHNO
- Molecular Weight : 372.42 g/mol
- CAS Number : 449770-82-5
The compound features a benzamide structure with a nitro group and a benzoxazole moiety, contributing to its pharmacological properties.
Anticancer Properties
Research has indicated that this compound demonstrates anticancer activity against various cancer cell lines. A study reported an IC value of approximately 15 µM against MCF-7 breast cancer cells, suggesting potent cytotoxic effects .
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects.
- Method : MTT assay was performed.
- Results : Significant reduction in cell viability was observed with an IC of 15 µM.
- In Vivo Studies :
Absorption and Distribution
The compound exhibits favorable pharmacokinetic properties with good absorption rates. Its lipophilicity (log P = 3.5) suggests effective membrane permeability, which is essential for oral bioavailability .
Metabolism and Excretion
Metabolic studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that retain some biological activity. Excretion occurs mainly through renal pathways.
Safety Profile
Toxicological assessments have shown that this compound has a low toxicity profile at therapeutic doses. In animal studies, no significant adverse effects were noted at doses up to 100 mg/kg .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution and amidation reactions. For example:
- Step 1 : React 2-methyl-5-aminophenyl derivatives with 6-methyl-1,3-benzoxazol-2-yl precursors to form the benzoxazole-substituted aniline intermediate (similar to the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide in ).
- Step 2 : Couple the intermediate with 4-nitrobenzoyl chloride in pyridine, followed by purification using NaHCO₃ washes and recrystallization (as described in ).
- Characterization : Use NMR, NMR, and mass spectrometry to confirm intermediate and final product structures .
Q. How can hydrogen bonding and crystal packing influence the stability of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) to determine intermolecular interactions. Graph set analysis ( ) can classify hydrogen bonds (e.g., N–H⋯O or C–H⋯O). For example, non-classical hydrogen bonds (C–H⋯F/O) may stabilize molecular packing, as seen in structurally similar benzoxazole derivatives (). Use ORTEP-3 ( ) to visualize thermal ellipsoids and refine hydrogen atom positions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound against bacterial targets?
- Methodology :
- Target Identification : Similar benzamide derivatives (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target enzymes like AcpS-PPTase, crucial for bacterial proliferation ().
- Docking Workflow : Use AutoDock Vina to dock the compound into the active site of AcpS-PPTase. Validate with molecular dynamics (MD) simulations to assess binding stability (as in ).
- Data Interpretation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental MIC values for validation .
Q. What experimental and computational strategies resolve contradictions in NMR and crystallographic data for this compound?
- Methodology :
- Crystallographic Refinement : Use SHELXL ( ) to refine structures, prioritizing high-resolution data (R-factor ≤ 5%).
- NMR Validation : Assign signals using 2D COSY and HSQC. Discrepancies in proton environments (e.g., para-nitro group deshielding) can arise from dynamic effects (e.g., rotational barriers).
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate NMR chemical shifts (GIAO method). Compare with experimental data to resolve ambiguities () .
Q. How does the nitro group in this compound influence its pharmacological profile compared to analogs lacking this moiety?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with amino or methyl groups) and compare bioactivity. For example, nitro groups in benzamides enhance antibacterial activity by increasing electrophilicity ().
- Mutagenicity Assays : Use Ames tests to assess nitro group-associated mutagenic risk (as noted in for nitroaromatic compounds).
- Computational Toxicity : Predict ADMET properties using SwissADME or ProTox-II .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
